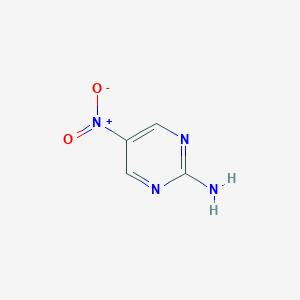

2-Amino-5-nitropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48065. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHFCFRJYJIJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184753 | |

| Record name | 5-Nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3073-77-6 | |

| Record name | 2-Amino-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitropyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3073-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3073-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-nitropyrimidine (CAS 3073-77-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-nitropyrimidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and significant role as a precursor in the development of therapeutic agents. While direct biological activity of the title compound is not extensively documented, its utility as a synthetic intermediate is highlighted through examples of its incorporation into molecules with notable pharmacological profiles. This guide also includes generalized experimental protocols for its synthesis and analytical characterization, along with visualizations of synthetic pathways to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 3073-77-6 | [2] |

| Molecular Formula | C₄H₄N₄O₂ | [2] |

| Molecular Weight | 140.10 g/mol | |

| Melting Point | 235-237 °C (lit.) | [1] |

| Boiling Point | 256.57 °C (rough estimate) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| pKa | 0.04 ± 0.10 (Predicted) | [1] |

| Appearance | Light yellow fine crystalline powder | [1] |

| InChI Key | SSHFCFRJYJIJDV-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ncc(cn1)--INVALID-LINK--=O |

Synthesis and Reactions

The synthesis of this compound is most commonly achieved through the nitration of 2-aminopyrimidine. The amino group at the 2-position directs the electrophilic nitration to the 5-position.

Experimental Protocol: Synthesis via Nitration of 2-Aminopyrimidine

This protocol is a generalized procedure based on established chemical literature.

Materials:

-

2-Aminopyrimidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

1,2-Dichloroethane

-

Ice water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

Procedure:

-

In a reaction vessel, dissolve 2-aminopyrimidine (0.2 mol) in 1,2-dichloroethane with stirring.

-

Cool the solution to below 10 °C.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 58 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice water to precipitate the product.

-

Neutralize the solution to approximately pH 7 with a suitable base (e.g., NaOH solution).

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Mechanism of Action

Direct biological activity and specific signaling pathway involvement for this compound are not extensively reported in the literature. Its primary significance in the life sciences lies in its role as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active compounds. The pyrimidine core is a common feature in many therapeutic agents, and the amino and nitro groups on this scaffold provide reactive handles for further chemical modifications.

Role as a Synthetic Intermediate in Drug Discovery

This compound serves as a foundational molecule for the synthesis of various classes of compounds, including kinase inhibitors, which are pivotal in cancer therapy. The general strategy involves leveraging the amino group for coupling reactions and the nitro group for reduction to an amine, which can then be further functionalized.

For instance, derivatives of this compound have been utilized in the synthesis of inhibitors for kinases such as Janus Kinase 2 (JAK2) and Phosphoinositide 3-kinase (PI3K), which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound and the progress of reactions involving this compound can be monitored by HPLC. The following is a general protocol that can be adapted and optimized for specific applications.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification).

-

This compound standard.

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of water and acetonitrile, both containing 0.1% formic acid or TFA. A typical starting condition could be a gradient of 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or the mobile phase).

-

Dilute the stock solution to a working concentration within the linear range of the detector.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While its direct biological effects are not well-defined, its utility as a precursor for a diverse range of pharmacologically active molecules is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support and facilitate further research and development in the field of drug discovery.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitropyrimidine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. Its pyrimidine core, substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique electronic character that makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and potential biological significance, supported by detailed experimental protocols and data visualizations.

Core Chemical Properties

This compound is a light yellow, fine crystalline powder under standard conditions. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄O₂ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Melting Point | 235-237 °C | |

| Predicted pKa | 0.04 ± 0.10 | [1] |

| Appearance | Light yellow, fine crystalline powder | [1] |

Table 1: Core Physicochemical Properties of this compound

Solubility

This compound is noted to be soluble in dimethylformamide (DMF)[1]. Quantitative solubility data in other common laboratory solvents remains to be fully characterized.

Spectral Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine are typically observed in the range of 3300-3500 cm⁻¹. The nitro group (NO₂) will exhibit strong asymmetric and symmetric stretching vibrations around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would provide information about the chemical environment of the hydrogen atoms. The protons on the pyrimidine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the amino and nitro substituents. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts will be significantly affected by the attached nitrogen atoms and the nitro group.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring.

Reactivity and Stability

This compound is generally stable under recommended storage conditions, which include keeping it in a dark place under an inert atmosphere at room temperature[1]. It is incompatible with strong oxidizing agents and strong acids. Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A general approach to the synthesis of similar compounds involves the nitration of an aminopyrimidine precursor. A detailed, step-by-step protocol for the specific synthesis of this compound is a critical requirement for its further study.

Purification

Purification of this compound can be achieved through recrystallization. The choice of solvent for recrystallization is crucial and should be determined based on the compound's solubility profile.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound. A general workflow for such a method is outlined below.

Figure 1: A generalized workflow for the purity analysis of this compound by HPLC.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in the available literature, the broader class of nitropyrimidine derivatives has shown promise in various therapeutic areas. These compounds have been investigated for their potential as anti-inflammatory and anticancer agents. For instance, some nitropyrimidine derivatives have been shown to inhibit the production of nitric oxide, a key mediator in inflammation[2]. Furthermore, the pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.

The potential mechanism of action for a nitropyrimidine derivative as an anti-inflammatory agent could involve the modulation of inflammatory signaling pathways. A hypothetical signaling pathway is depicted below.

Figure 2: A generalized diagram of a potential anti-inflammatory mechanism of action for a nitropyrimidine derivative. This is a hypothetical pathway and has not been experimentally validated for this compound.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide has summarized its core chemical properties, spectral characteristics, and reactivity. While there are gaps in the publicly available experimental data, particularly concerning its quantitative solubility, detailed spectral interpretations, and specific biological activity, the information presented here provides a solid foundation for researchers and drug development professionals. Further investigation into its biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitropyrimidine is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, characterized by a pyrimidine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique combination of chemical properties. This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of this compound, intended to serve as a valuable resource for professionals in drug development and scientific research.

Molecular Structure and Properties

This compound is a small molecule with the chemical formula C₄H₄N₄O₂ and a molecular weight of 140.10 g/mol .[1] The presence of both a hydrogen bond donor (amino group) and acceptors (nitro group and ring nitrogens) allows for the formation of complex intermolecular interactions, leading to the existence of at least three polymorphic forms in the solid state.

Crystallographic Data

The crystal structure of this compound has been a subject of interest due to its potential for applications in nonlinear optics and crystal engineering. At least three polymorphs have been identified, each with a distinct crystal packing and hydrogen-bonding network. The crystallographic data for one of these polymorphs is available in the Crystallography Open Database under the entry 4116827.

Below is a summary of key crystallographic parameters for one of the polymorphs of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.128 |

| b (Å) | 17.500 |

| c (Å) | 6.872 |

| α (°) | 90 |

| β (°) | 104.37 |

| γ (°) | 90 |

| Volume (ų) | 597.5 |

| Z | 4 |

Data obtained from the Crystallography Open Database, entry 4116827.

A detailed analysis of the bond lengths and angles from the crystallographic information file (CIF) provides a precise understanding of the molecular geometry.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C2 | 1.345 | C2-N1-C6 | 115.8 |

| C2-N3 | 1.321 | N1-C2-N3 | 125.7 |

| N3-C4 | 1.343 | C2-N3-C4 | 115.7 |

| C4-C5 | 1.393 | N3-C4-C5 | 123.3 |

| C5-C6 | 1.385 | C4-C5-C6 | 114.9 |

| C6-N1 | 1.353 | C5-C6-N1 | 124.6 |

| C2-N7 | 1.332 | N1-C2-N7 | 117.2 |

| C5-N8 | 1.458 | N3-C2-N7 | 117.1 |

| N8-O1 | 1.231 | C4-C5-N8 | 122.5 |

| N8-O2 | 1.229 | C6-C5-N8 | 122.6 |

| O1-N8-O2 | 123.6 | ||

| O1-N8-C5 | 118.2 | ||

| O2-N8-C5 | 118.2 |

Bond lengths and angles are representative values and may vary slightly between different polymorphs and experimental conditions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections detail the key features observed in its Infrared (IR) and Mass Spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The data is available on the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (amino group) |

| ~1640 | N-H bending (amino group) |

| ~1580, ~1340 | Asymmetric and symmetric NO₂ stretching (nitro group) |

| ~1500-1400 | C=C and C=N stretching (pyrimidine ring) |

Peak positions are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular ion) |

| 110 | [M - NO]⁺ |

| 94 | [M - NO₂]⁺ |

| 67 | [C₃H₃N₂]⁺ |

Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.

Synthesis of this compound

General Experimental Protocol (Adapted)

Materials:

-

2-Aminopyrimidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Dichloroethane

-

Ice

-

Water

Procedure:

-

In a reaction vessel, dissolve 2-aminopyrimidine in dichloroethane with stirring.

-

Cool the mixture to below 10 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction vessel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 5-10 °C) for several hours.

-

Upon completion of the reaction (monitored by TLC or HPLC), carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Note: This is a generalized procedure and requires optimization for specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity

Direct experimental evidence for the biological activity of this compound is limited in the current scientific literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and antiviral agents. Furthermore, substituted 5-nitropyrimidines have been investigated for various therapeutic applications. For instance, certain 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide and iNOS activity. Computational and in-silico studies on related aminopyrimidine derivatives have also been conducted to predict their potential as drug candidates. Further in-vitro and in-vivo screening of this compound is warranted to explore its potential pharmacological activities.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitropyrimidine from Guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-nitropyrimidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of 2-aminopyrimidine from guanidine hydrochloride, followed by its regioselective nitration. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring both an amino and a nitro group on the pyrimidine ring, allows for diverse functionalization, making it a versatile scaffold in the design of novel therapeutics. The synthesis route detailed herein involves two distinct stages:

-

Step 1: Synthesis of 2-Aminopyrimidine: This step involves the condensation of guanidine hydrochloride with a suitable C3 synthon, 1,1,3,3-tetramethoxypropane, which serves as a malondialdehyde equivalent. This reaction forms the core pyrimidine ring.

-

Step 2: Nitration of 2-Aminopyrimidine: The intermediate 2-aminopyrimidine is subsequently nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 5-position of the pyrimidine ring. The amino group directs the electrophilic nitration primarily to this position.

This guide provides detailed methodologies for both reactions, enabling researchers to replicate this synthesis in a laboratory setting.

Reaction Pathway

The overall two-step synthesis of this compound from guanidine hydrochloride is illustrated below.

Experimental Protocols

Step 1: Synthesis of 2-Aminopyrimidine

This procedure is adapted from established methods for the condensation of guanidine salts with malondialdehyde equivalents.[1]

Experimental Workflow:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Guanidine Hydrochloride | 95.53 |

| 1,1,3,3-Tetramethoxypropane | 164.20 |

| Industrial Hydrochloric Acid | - |

| Sodium Hydroxide | 40.00 |

| Ethyl Acetate | 88.11 |

| Anhydrous Sodium Sulfate | 142.04 |

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add guanidine hydrochloride and industrial hydrochloric acid as the solvent.

-

To this mixture, add 1,1,3,3-tetramethoxypropane.

-

Heat the reaction mixture to reflux, maintaining a temperature between 70-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyrimidine.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Quantitative Data:

| Reactant | Molar Ratio |

| Guanidine Hydrochloride | 1.0 |

| 1,1,3,3-Tetramethoxypropane | 1.0 |

Note: The exact quantities and solvent volumes should be determined based on the desired scale of the reaction.

Step 2: Nitration of 2-Aminopyrimidine

The following protocol is based on standard nitration procedures for amino-substituted heterocyclic compounds.

Experimental Workflow:

References

Spectroscopic Profile of 2-Amino-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-nitropyrimidine (CAS No: 3073-77-6), a heterocyclic compound of interest in medicinal chemistry and materials science. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.9 - 9.2 | Singlet | H-4, H-6 |

| ~7.5 - 8.0 | Broad Singlet | NH₂ |

Note: Predicted chemical shifts are based on the analysis of similar pyrimidine structures. The protons at positions 4 and 6 are expected to be deshielded due to the electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring. The amino protons typically appear as a broad singlet.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2 |

| ~155 - 160 | C-4, C-6 |

| ~130 - 135 | C-5 |

Note: The carbon attached to the amino group (C-2) and the carbons adjacent to the ring nitrogens (C-4, C-6) are expected to appear downfield. The carbon bearing the nitro group (C-5) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 3200 - 3100 | Medium | C-H stretching (aromatic) |

| ~1650 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyrimidine ring) |

| 1550 - 1490 | Strong, Asymmetric | N-O stretching (nitro group) |

| 1350 - 1300 | Strong, Symmetric | N-O stretching (nitro group) |

Note: The IR spectrum is expected to be dominated by strong absorptions from the amino and nitro groups. The N-H stretching vibrations often appear as two distinct bands in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 110 | Moderate | [M - NO]⁺ |

| 94 | Moderate | [M - NO₂]⁺ |

| 67 | Moderate | [C₃H₃N₂]⁺ |

Note: The molecular ion peak is expected to be prominent. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). Further fragmentation of the pyrimidine ring would lead to smaller charged species.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid-phase samples like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum can be acquired on the same instrument.

-

A proton-decoupled sequence is typically used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Chemical shifts are referenced to the solvent peak.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the solid sample (typically <1 mg) into the mass spectrometer via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Presentation:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Solubility Profile of 2-Amino-5-nitropyrimidine in DMSO and DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitropyrimidine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology. A thorough understanding of its solubility in commonly used organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), is critical for its effective use in drug discovery and development workflows, including compound storage, high-throughput screening, and synthetic reaction design. This technical guide provides an in-depth overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a representative synthetic application.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available | - | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available | Soluble | [1] |

Note: The lack of specific quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific research applications.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The two primary types of solubility assays are thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Protocol: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the solvent of interest (DMSO or DMF). The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in µg/mL, mg/mL, or molarity.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. While not a true equilibrium measurement, it is highly useful in early drug discovery for ranking compounds.

Protocol: Nephelometric (Turbidimetric) Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Rapidly add a physiological buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations and a low final percentage of DMSO (typically 1-5%).

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The increase in turbidity indicates precipitation of the compound.

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Mandatory Visualization: Synthetic Pathway and Experimental Workflow

This compound and its derivatives are crucial intermediates in the synthesis of various kinase inhibitors. The following diagrams illustrate a representative synthetic workflow for a generic pyrimidine-based kinase inhibitor and a typical experimental workflow for determining thermodynamic solubility.

Caption: Synthetic pathway for a generic pyrimidine-based kinase inhibitor.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While quantitative solubility data for this compound in DMSO and DMF is sparse in the public domain, its qualitative solubility in DMF is noted.[1] For drug development professionals, the experimental determination of both thermodynamic and kinetic solubility is paramount for reliable and reproducible results in screening and synthesis. The provided protocols offer robust starting points for establishing these crucial physicochemical parameters. Furthermore, the significance of this compound as a synthetic intermediate, particularly in the construction of kinase inhibitors, highlights its importance in medicinal chemistry. The illustrative synthetic pathway demonstrates its utility in accessing complex molecular architectures.

References

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitropyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its chemical structure, characterized by a pyrimidine ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key experimental workflow. This information is intended to support researchers and professionals in the effective utilization of this compound in their scientific endeavors.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. These values are essential for its handling, characterization, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₄H₄N₄O₂ |

| Molecular Weight | 140.10 g/mol |

| Appearance | Light yellow fine crystalline powder.[1] |

| Melting Point | 235-237 °C.[2][3] |

| Boiling Point | 256.57 °C (rough estimate).[2] |

| Density | 1.5799 (rough estimate).[2] |

| Solubility | Soluble in Dimethylformamide (DMF).[2] |

| pKa | 0.04 ± 0.10 (Predicted).[2] |

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization and quality control of chemical compounds. The following sections detail standardized methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The sample is finely powdered using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

Rapid Heating (Initial Determination): The sample is heated rapidly to obtain an approximate melting range.

-

Slow Heating (Accurate Determination): The apparatus is cooled to a temperature well below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method with UV-Vis Spectrophotometry)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent. The concentration of the dissolved solute in the saturated solution is then quantified using UV-Vis spectrophotometry.

Apparatus:

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Vials or flasks with airtight seals

-

Analytical balance

-

UV-Vis spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., Dimethylformamide) in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker or stirrer until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Sample Filtration: Once equilibrium is achieved, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid.

-

UV-Vis Analysis:

-

Determination of λmax: A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the same solvent. The absorbance of each standard at the λmax is measured, and a calibration curve of absorbance versus concentration is plotted.

-

Analysis of the Saturated Solution: The filtered saturated solution is appropriately diluted with the solvent to ensure its absorbance falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.

-

-

Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a nitropyrimidine derivative, a process analogous to the preparation of this compound.

References

An In-depth Technical Guide to the Melting Point and Stability of 2-Amino-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of 2-Amino-5-nitropyrimidine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physical properties, provides experimental protocols for its characterization, and discusses its stability profile.

Physicochemical Properties of this compound

This compound is a crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄O₂ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 235-237 °C | |

| Storage Temperature | Room Temperature | N/A |

| Atmosphere | Inert Atmosphere | N/A |

| Light Sensitivity | Keep in dark place | N/A |

Melting Point Determination

The melting point of a compound is a critical physical property for its identification and purity assessment. For this compound, the reported melting point is a sharp range of 235-237 °C.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary method.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or an automated melting point apparatus.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is then cooled to at least 20°C below the approximate melting point.

-

A fresh sample is heated at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting (T1). The temperature at which the entire sample has turned into a liquid is recorded as the completion of melting (T2). The melting range is reported as T1 – T2.

Stability of this compound

Experimental Protocol: Assessment of Thermal Stability by TGA and DSC

To definitively determine the thermal stability and decomposition profile of this compound, a combined TGA and DSC analysis is recommended.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Sample pans (e.g., aluminum or alumina).

-

Microbalance.

-

Inert gas supply (e.g., Nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into a tared TGA/DSC sample pan.

-

Instrument Setup:

-

Place the sample pan in the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Set the temperature program to heat the sample from ambient temperature to a temperature well above its melting point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA thermogram will show the onset of decomposition as a significant weight loss.

-

The DSC thermogram will show an endothermic peak corresponding to the melting point and exothermic peaks corresponding to decomposition events.

-

Experimental Protocol: Forced Degradation Studies for Chemical Stability

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Stress Conditions:

-

Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: The compound is treated with a basic solution (e.g., 0.1 M NaOH) under similar conditions as acidic hydrolysis.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.

-

Photostability: The solid compound and its solution are exposed to UV and visible light in a photostability chamber.

-

Thermal Stress: The solid compound is heated in an oven at a temperature below its melting point for a specified duration.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products formed under these stress conditions.

Synthesis of this compound

A common synthetic route to aminonitropyrimidines involves the nitration of an appropriate aminopyrimidine precursor. The following diagram illustrates a representative synthetic pathway.

Conclusion

This compound is a stable crystalline solid with a well-defined melting point of 235-237 °C. Its stability is maintained under standard storage conditions, protected from light and in an inert atmosphere. While specific decomposition data is not widely published, its high melting point is indicative of good thermal stability. The provided experimental protocols for melting point determination and stability assessment offer a robust framework for the characterization of this important chemical entity in a research and development setting.

References

A Comprehensive Analysis of 2-Amino-5-nitropyrimidine: Nomenclature and Identification

This document provides a detailed overview of the chemical compound 2-Amino-5-nitropyrimidine, focusing on its IUPAC (International Union of Pure and Applied Chemistry) name and various synonyms. This information is critical for researchers, scientists, and professionals in drug development for accurate identification and referencing in scientific literature and databases.

IUPAC Name

The formally accepted IUPAC name for the compound is 5-nitropyrimidin-2-amine [1][2]. This systematic name precisely describes the molecular structure, indicating a pyrimidine ring with a nitro group at the 5th position and an amine group at the 2nd position.

Synonyms and Identifiers

In addition to its formal IUPAC name, this compound is known by several other names and identifiers, which are frequently encountered in chemical catalogs, databases, and older literature. A comprehensive list of these synonyms is crucial for effective literature searches and material procurement.

| Identifier Type | Identifier | Source |

| Common Name | This compound | [1] |

| Systematic Name | 2-Pyrimidinamine, 5-nitro- | [1][2] |

| Alternative Name | 5-Nitro-2-pyrimidinamine | [2] |

| Alternative Name | 5-nitropyrimidine-2-ylamine | [2] |

| CAS Registry Number | 3073-77-6 | [1][2] |

| EC Number | 221-348-1 | [2] |

| NSC Number | 37682, 48065 | [2] |

| InChI | 1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7) | [1] |

| InChIKey | SSHFCFRJYJIJDV-UHFFFAOYSA-N | [1][2] |

| SMILES | Nc1ncc(cn1)--INVALID-LINK--=O |

Experimental Protocols:

This document focuses on the nomenclature and identification of this compound. As such, experimental protocols for synthesis or analysis are beyond its current scope.

Visualizing Chemical Nomenclature

The following diagram illustrates the relationship between the primary chemical structure and its various identifiers, providing a clear, logical map for researchers.

Caption: Relationship between the common name, IUPAC name, synonyms, and registry numbers.

References

An In-depth Technical Guide to 2-Amino-5-nitropyrimidine: Discovery, Synthesis, and Physicochemical Properties

This technical guide provides a comprehensive overview of 2-amino-5-nitropyrimidine, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the historical discovery, detailed synthesis protocols, and key physicochemical and structural data of the compound.

Discovery and History

A notable advancement in the study of this compound was the isolation and characterization of three distinct polymorphs (different crystalline forms) in 1998, which provided deeper insights into its solid-state properties and intermolecular interactions. This research highlighted the compound's potential in materials science, particularly for applications in nonlinear optics, owing to its large molecular dipole moment[3].

Physicochemical and Structural Data

This compound is a light yellow, crystalline powder under standard conditions. Its key physicochemical and identification properties are summarized in the table below. The existence of multiple polymorphic forms means that some physical properties, such as melting point, can vary depending on the crystalline structure.

| Property | Value |

| Molecular Formula | C₄H₄N₄O₂ |

| Molecular Weight | 140.10 g/mol |

| CAS Number | 3073-77-6 |

| Appearance | Light yellow fine crystalline powder |

| Melting Point | 235-237 °C (literature value for the most stable polymorph) |

| Solubility | Soluble in Dimethylformamide (DMF) |

| InChI Key | SSHFCFRJYJIJDV-UHFFFAOYSA-N |

| Crystal System | Monoclinic (for the three characterized polymorphs) |

| Space Group | P2₁/c (for all three characterized polymorphs) |

Data sourced from multiple chemical suppliers and databases.[4][5][6][7][8][9][10]

Synthesis and Experimental Protocols

While the original 1951 synthesis protocol is not detailed here, this section provides a representative modern synthesis and the specific protocols for obtaining its known polymorphs. The synthesis of this compound typically involves the condensation of guanidine with a suitable three-carbon precursor that has been functionalized with a nitro group.

General Synthesis of this compound

A common synthetic route involves the reaction of guanidine hydrochloride with mucobromic acid, followed by subsequent chemical transformations. The following is a generalized protocol based on known chemical principles for pyrimidine synthesis.

Experimental Protocol:

-

Preparation of the Intermediate: A solution of mucobromic acid in a suitable solvent is nitrated using a mixture of nitric and sulfuric acid under controlled temperature conditions.

-

Cyclization with Guanidine: The resulting nitro-intermediate is then reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the condensation and cyclization reaction to completion.

-

Isolation and Purification: Upon cooling, the crude product precipitates from the reaction mixture. It is then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Preparation of this compound Polymorphs

The following protocols are based on the work describing the isolation of three distinct crystalline forms of this compound[3].

Experimental Protocol for Form I:

-

Method: Sublimation.

-

Procedure: this compound is sublimed at ambient pressure.

-

Result: This process yields small, near-colorless, diamond-shaped crystals of Form I.[3]

Experimental Protocol for Form II:

-

Method: Recrystallization from ethanol or hot aqueous solution.

-

Procedure: this compound is dissolved in ethanol at ambient temperature. Slow evaporation of the solvent results in the precipitation of the product. Alternatively, recrystallization from a hot aqueous solution, followed by cooling at ambient temperature, also yields this polymorph.

-

Result: This method produces colorless, needle-like crystals of Form II.[3]

Experimental Protocol for Form III:

-

Method: Recrystallization from acetone.

-

Procedure: this compound is dissolved in acetone at ambient temperature. Slow evaporation of the solvent leads to the precipitation of the crystalline product.

-

Result: This protocol yields colorless, block-like crystals of Form III.[3]

Applications in Synthesis

This compound is not typically used as an end-product but rather as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure allows for a variety of subsequent reactions:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2,5-diaminopyrimidine. This diamine is a key building block for the synthesis of purines and other fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack, allowing for the introduction of other functional groups.

-

Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, enabling the creation of a wide range of derivatives.

These transformations make this compound a valuable starting material in the development of novel compounds for the pharmaceutical and agrochemical industries[2].

Visualized Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for this compound, highlighting the key precursors and the core cyclization step.

Caption: Generalized synthesis workflow for this compound.

References

- 1. 272. Monosubstituted pyrimidines, and the action of thiourea on chloropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 3. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 4. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 9. 2-氨基-5-硝基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Purine Derivatives from 2-Amino-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of purine derivatives, utilizing 2-Amino-5-nitropyrimidine as a key starting material. This synthetic pathway is of significant interest in medicinal chemistry due to the diverse biological activities of purine analogs, including their potential as anticancer and antiviral agents.[1][2]

Introduction

The synthesis of purine derivatives is a cornerstone of heterocyclic chemistry and drug discovery. The Traube purine synthesis, a classical and versatile method, allows for the construction of the purine ring system from substituted pyrimidines. This document outlines a common two-step approach for the synthesis of purine derivatives starting from this compound:

-

Reduction of the nitro group: The 5-nitro group of this compound is reduced to an amino group, yielding the key intermediate, a 2,4,5-triaminopyrimidine derivative.

-

Cyclization: The resulting triaminopyrimidine undergoes cyclization with a one-carbon source to form the imidazole ring, completing the purine scaffold.

This method provides a flexible platform for the synthesis of a wide array of substituted purine derivatives by varying the substituents on the initial pyrimidine and the cyclizing agent.

Synthetic Pathway Overview

The general synthetic scheme for the conversion of this compound to a purine derivative is depicted below. The initial reduction of the nitro group is a critical step, followed by the annulation of the imidazole ring.

Caption: General reaction scheme for the synthesis of purine derivatives.

Experimental Protocols

Step 1: Reduction of this compound to 2,4,5-Triaminopyrimidine

The reduction of the 5-nitro group is a crucial first step. Two common methods are catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite or filter paper)

-

-

Protocol:

-

In a suitable hydrogenation vessel, dissolve or suspend this compound in the chosen solvent.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Purge the vessel with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure (e.g., 4-5 bar) and commence vigorous stirring.[3]

-

Monitor the reaction progress by techniques such as TLC or LC-MS. The reaction is typically complete within 3-4 hours at room temperature, though gentle heating (35-40°C) may be required for full conversion.[3]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,4,5-Triaminopyrimidine, which can be used in the next step with or without further purification.

-

Method B: Chemical Reduction with Sodium Dithionite

This method is a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.

-

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Aqueous solvent system (e.g., water, aqueous ethanol)

-

Base (e.g., Sodium Carbonate)

-

Extraction solvent (e.g., Isopropyl alcohol)

-

-

Protocol:

-

Suspend this compound in water or an aqueous alcohol solution and heat to approximately 80°C with stirring.[4]

-

Gradually add sodium dithionite (typically 2-3 equivalents) to the heated suspension.[4]

-

Maintain the temperature and continue stirring. The reaction progress can be monitored by a color change from a colored suspension to a clearer solution.

-

After the reduction is complete, add a base such as sodium carbonate to neutralize the reaction mixture.[4]

-

Evaporate the solvent under reduced pressure.

-

Extract the resulting solid with a suitable organic solvent like isopropyl alcohol to isolate the 2,4,5-Triaminopyrimidine.[4]

-

Filter and concentrate the extract to yield the desired product.

-

Step 2: Cyclization of 2,4,5-Triaminopyrimidine to Purine Derivatives (Traube Synthesis)

The cyclization of the intermediate triaminopyrimidine is accomplished using a one-carbon synthon. The choice of the cyclizing agent determines the substituent at the C8 position of the purine ring.

Method A: Cyclization with Formic Acid

This is a classic and straightforward method for preparing unsubstituted (at C8) purines.

-

Materials:

-

2,4,5-Triaminopyrimidine

-

Formic acid (98-100%)

-

Heating apparatus with temperature control

-

-

Protocol:

-

Place the crude or purified 2,4,5-Triaminopyrimidine in a round-bottom flask.

-

Add an excess of formic acid.

-

Heat the reaction mixture to reflux (around 100°C) for a period of 30 minutes to several hours.[5] The reaction can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture.

-

Remove the excess formic acid under reduced pressure.

-

The resulting crude purine derivative can be purified by recrystallization or chromatography.

-

Method B: Cyclization with Triethylorthoformate and Acetic Anhydride

This combination of reagents can be effective for the synthesis of C8-unsubstituted purines and may offer milder conditions compared to neat formic acid.

-

Materials:

-

2,4,5-Triaminopyrimidine

-

Triethylorthoformate

-

Acetic anhydride

-

Heating apparatus

-

-

Protocol:

-

To the 2,4,5-Triaminopyrimidine, add triethylorthoformate and acetic anhydride.[4]

-

Heat the reaction mixture, for example, to 145°C for 1.5 hours.[4]

-

After cooling, evaporate the volatile components under reduced pressure.

-

The work-up may involve treatment with a base (e.g., NaOH solution) followed by neutralization to precipitate the purine product.[4]

-

The product can then be collected by filtration and purified.

-

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of purine derivatives.

Table 1: Conditions for the Reduction of this compound

| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | Hydrogen gas (4-5 bar) | 10% Pd/C | Ethyl Acetate | 20-40 | 3-4 | >90 |

| Chemical Reduction | Sodium Dithionite | - | Water | 60-80 | 1-2 | 59-75[6] |

Table 2: Conditions for the Cyclization of 2,4,5-Triaminopyrimidine

| Method | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Traube Synthesis | Formic Acid (98-100%) | Formic Acid | 100 | 0.5-3 | 65-75[5] |

| Traube Synthesis | Triethylorthoformate / Acetic Anhydride | - | 145 | 1.5 | ~41[4] |

Application Notes

Purine derivatives synthesized from this compound are valuable scaffolds in drug discovery. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets.

-

Anticancer Agents: Many purine analogs exhibit potent anticancer activity by interfering with DNA synthesis or acting as kinase inhibitors.[1][2] The synthesized derivatives can be screened against various cancer cell lines to identify novel therapeutic leads.

-

Antiviral Agents: Modified purines are a well-established class of antiviral drugs that can inhibit viral replication.

-

Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer and inflammation.

The synthetic protocols described herein can be adapted to generate libraries of purine derivatives for high-throughput screening and lead optimization in drug development programs.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the starting material to the final purified purine derivative and its potential applications.

References

- 1. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

The Versatility of 2-Amino-5-nitropyrimidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-nitropyrimidine is a pivotal starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique electronic and structural features, characterized by an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine core, render it a versatile scaffold for the construction of novel molecules with significant therapeutic potential. This document provides a comprehensive overview of its applications in synthesizing compounds with anticancer, antimicrobial, and kinase inhibitory activities, complete with detailed experimental protocols and visual representations of key synthetic pathways.

I. Synthesis of Bioactive Heterocycles

This compound serves as a key precursor for a variety of heterocyclic systems. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the nitro group can be reduced to an amino group, enabling further functionalization. The pyrimidine ring itself can also undergo substitution reactions. These chemical properties allow for the construction of fused heterocyclic systems and the introduction of diverse pharmacophores.

Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents. For instance, it is a building block for pyrimidopyrimidine analogs which have demonstrated cytotoxic activities against various cancer cell lines, including colorectal carcinoma, breast cancer, and hepatocellular carcinoma.[1] The mechanism of action for some pyrimidine derivatives involves the inhibition of key enzymes like topoisomerase IIα and intercalation with DNA, leading to apoptosis.[1]

One notable application is in the synthesis of 4-arylidenethiazolidin-4-ones. These compounds have exhibited potent and selective anticancer activity. For example, a derivative with a methoxy-substituted aryl group showed an IC50 of 6.41 μM against MCF-7 breast cancer cells, while a piperidine derivative was active against HepG2 liver cancer cells with an IC50 of 7.63 μM.[2]

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[3][4] this compound and its derivatives have been utilized in the synthesis of inhibitors for various kinases, including Janus kinase 2 (JAK2), Aurora kinases, and Polo-like kinases (PLKs).[2][3] For example, a series of compounds derived from a related nitropyridine scaffold showed potent inhibition of JAK2 with IC50 values in the range of 8.5–12.2 µM.[2][5] Furthermore, pyrimidine-based compounds have demonstrated effective inhibition of Aurora kinases with IC50 values in the nanomolar range.[3]

Antimicrobial Agents

Heterocycles derived from pyrimidine precursors exhibit a broad spectrum of antimicrobial activities.[6] Synthesized amino-pyrimidine derivatives have shown significant activity against fungal strains such as Candida albicans and Aspergillus niger.[1][7] The introduction of different substituents on the pyrimidine ring allows for the modulation of antimicrobial potency and spectrum.

II. Quantitative Data Summary

The following tables summarize the biological activity of various heterocyclic compounds synthesized using this compound or closely related precursors.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Arylidenethiazolidin-4-ones (35a, R = OMe) | MCF-7 (Breast) | 6.41 | [2] |

| 4-Arylidenethiazolidin-4-ones (35d, R = piperidine) | HepG2 (Liver) | 7.63 | [2] |

| Pyrimidopyrimidine analogs (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [1] |

| Pyrimidines (3b) | A549, MCF-7, PC-3 | 13.6 | [8] |

| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Lung) | 0.35 | [9] |

| 5-Trifluoromethylpyrimidine derivative (9u) | MCF-7 (Breast) | 3.24 | [9] |

| 5-Trifluoromethylpyrimidine derivative (9u) | PC-3 (Prostate) | 5.12 | [9] |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives